Lipophilicity Enhancement: LogP Comparison of Trifluoromethyl vs. Methyl and Ethyl Analogs
The target compound 4-(trifluoromethyl)cyclohexanecarboxylic acid (cis/trans mixture) exhibits a measured logP value of 2.36 [1]. In contrast, the non-fluorinated parent cyclohexanecarboxylic acid has a reported logP of approximately 1.96 [2]. The 4-methyl analog shows a logP of 2.18 [3], and the 4-ethyl analog shows a logP of 2.80 [4]. This demonstrates that the trifluoromethyl group provides a +0.40 logP unit increase over the unsubstituted analog and a +0.18 logP unit increase over the 4-methyl analog, offering a distinct lipophilicity window that is neither as low as the parent acid nor as high as the 4-ethyl derivative.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.36 |
| Comparator Or Baseline | Cyclohexanecarboxylic acid (1.96); 4-Methylcyclohexanecarboxylic acid (2.18); 4-Ethylcyclohexanecarboxylic acid (2.80) |
| Quantified Difference | +0.40 vs. cyclohexanecarboxylic acid; +0.18 vs. 4-methyl analog; -0.44 vs. 4-ethyl analog |
| Conditions | Measured/calculated logP values from vendor technical datasheets and chemical databases |
Why This Matters
The specific logP value of 2.36 positions the compound in an optimal range for membrane permeability and oral bioavailability, often considered desirable for CNS and intracellular targets, which cannot be achieved with non-fluorinated or more lipophilic ethyl analogs.
- [1] Activate Scientific. 4-(Trifluoromethyl)cyclohexanecarboxylic acid (cis-trans mixture) 96%. Product Technical Data Sheet. View Source
- [2] Molbase. Cyclohexanecarboxylic acid. Property Data. View Source
- [3] Chembase. 4-Methylcyclohexanecarboxylic acid. Property Data. View Source
- [4] Molbase. 4-Ethylcyclohexanecarboxylic acid. Property Data. View Source
